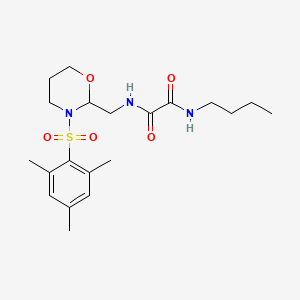

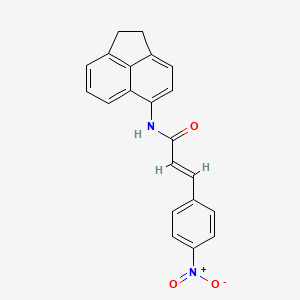

![molecular formula C12H14O4 B2857673 {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid CAS No. 1395081-56-7](/img/structure/B2857673.png)

{2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“{2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid” is a chemical compound with the empirical formula C12H14O4 . It is a versatile compound that finds application in diverse scientific research. Its unique structure and properties offer promising avenues for studying various biological processes and developing innovative pharmaceutical interventions.

Molecular Structure Analysis

The molecular structure of “{2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid” can be represented by the SMILES stringO=C(O)COC(C(OC)=C1)=CC=C1/C=C/C . The InChI key for this compound is UORQJKKOBXSGRG-ONEGZZNKSA-N . Physical And Chemical Properties Analysis

The molecular weight of “{2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid” is 222.24 . It is a solid compound . The predicted density is 1.172±0.06 g/cm3 . The predicted boiling point is 379.8±27.0 °C .Scientific Research Applications

Synthesis of Bioactive Natural Products

This compound is a derivative of m-aryloxy phenols, which are crucial in synthesizing bioactive natural products. These products are important due to their potential therapeutic applications, including anti-tumor and anti-inflammatory effects. The presence of the ester functional group in this compound makes it a valuable precursor in the synthesis of complex natural products with enhanced biological activities .

Conducting Polymers

The m-aryloxy phenol derivatives serve as building blocks for conducting polymers. These polymers are used in various electronic applications due to their ability to conduct electricity. The compound’s specific structure allows for the introduction of additional functional groups that can tailor the electrical properties of the resulting polymers .

Antioxidants

Due to the phenolic structure, this compound exhibits antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which can lead to cell damage and various diseases. The research into the antioxidant capacity of this compound could lead to its application in pharmaceuticals and food preservatives .

Ultraviolet Absorbers

The compound’s structure is conducive to absorbing ultraviolet (UV) light, making it a potential candidate for use in sunscreen formulations or coatings that require UV protection. This application is particularly relevant in materials science, where UV stability is essential .

Flame Retardants

m-Aryloxy phenol derivatives, including this compound, are investigated for their use as flame retardants. These substances are added to materials to inhibit or resist the spread of fire. In this compound, the phenoxy group contributes to its flame-retardant properties, which can be applied in the production of safer plastics and textiles .

Adhesives and Coatings

The thermal stability and flame resistance imparted by m-aryloxy phenols make them suitable for use in adhesives and coatings. Research into the compound’s ability to improve these properties can lead to the development of more durable and heat-resistant adhesive and coating products .

Safety and Hazards

properties

IUPAC Name |

2-[2-methoxy-4-[(Z)-prop-1-enyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-4-9-5-6-10(11(7-9)15-2)16-8-12(13)14/h3-7H,8H2,1-2H3,(H,13,14)/b4-3- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORQJKKOBXSGRG-ARJAWSKDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OCC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C1=CC(=C(C=C1)OCC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401325439 |

Source

|

| Record name | 2-[2-methoxy-4-[(Z)-prop-1-enyl]phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1395081-56-7 |

Source

|

| Record name | 2-[2-methoxy-4-[(Z)-prop-1-enyl]phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

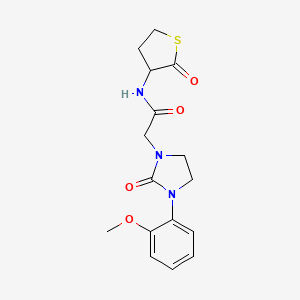

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone](/img/structure/B2857592.png)

![5-formyl-4-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2857595.png)

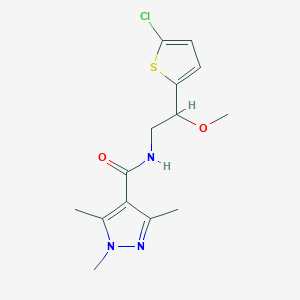

![2-(4-chloro-3-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2857597.png)

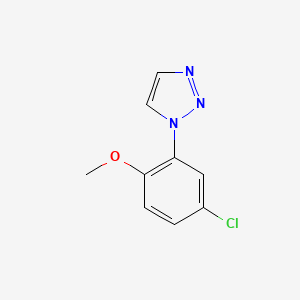

![1-(4-chlorobenzyl)-4-(4-cyclopentylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2857604.png)

![5-[4-(1-Acetylazepan-2-yl)piperidine-1-carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2857610.png)